molecular formula C14H10ClFN2S B5603395 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

Cat. No.: B5603395
M. Wt: 292.8 g/mol
InChI Key: DGYWDSRSPLSOPJ-UHFFFAOYSA-N
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Description

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is an organic compound that features a benzodiazole core substituted with a chlorofluorophenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and 1H-1,3-benzodiazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Formation of the Product: The nucleophilic substitution reaction between the benzyl chloride and the benzodiazole results in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorofluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding reduced forms

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in biological assays to study its interaction with various biomolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluoroanisole
  • 2-Chloro-6-fluorobenzyl chloride
  • 1H-1,3-Benzodiazole derivatives

Uniqueness

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is unique due to the presence of both the chlorofluorophenyl and benzodiazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2S/c15-10-4-3-5-11(16)9(10)8-19-14-17-12-6-1-2-7-13(12)18-14/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYWDSRSPLSOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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